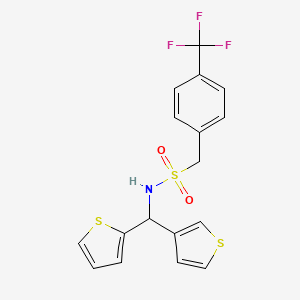

N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO2S3 and its molecular weight is 417.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two thiophene rings and a trifluoromethyl group, which contribute to its unique chemical properties. The structural formula can be represented as:

This structure may influence its interactions with biological targets, enhancing its pharmacological profile.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can interact with various enzymes, including phospholipase C (PLC) and non-receptor tyrosine-protein kinases. For example, studies on related sulfonamide compounds have shown that they can activate PLC, leading to increased calcium influx in vascular smooth muscle cells. This mechanism may enhance vascular reactivity, suggesting a potential application in treating conditions like septic shock .

2. Modulation of Cell Signaling Pathways

The compound may also influence cell signaling pathways critical for T-cell activation and maturation. It is hypothesized that it could modulate the T-cell receptor (TCR) signaling pathway by affecting the phosphorylation of key proteins involved in immune responses .

Antimicrobial Properties

Preliminary studies suggest that thiophene derivatives exhibit antimicrobial activity against various bacterial strains. For instance, compounds structurally related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents.

Anticancer Activity

There is growing evidence that thiophene-based compounds can exhibit anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability to stimulate cell death in malignant cells while sparing normal cells highlights their therapeutic promise in oncology.

Table 1: Summary of Biological Activities

Case Study: Vascular Reactivity Enhancement

In a controlled study using isolated Wistar rat tail arteries, treatment with related sulfonamide compounds demonstrated a significant increase in vascular reactivity when pre-treated with lipopolysaccharides (LPS). The study measured contraction force via perfusion pressure changes and found that the presence of these compounds enhanced calcium influx significantly compared to controls .

Future Research Directions

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future research include:

- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its biological activities.

- Structure-Activity Relationship (SAR) Analysis: Investigating how variations in the chemical structure affect biological outcomes.

科学的研究の応用

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly for its antitumor and anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways.

Case Study: Antitumor Activity

A study demonstrated that a related compound exhibited significant cytotoxic effects against various cancer cell lines, achieving IC50 values in the nanomolar range. The mechanism involved the inhibition of key pathways associated with tumor growth, such as the MAPK/ERK pathway.

Material Science

Due to its electrochromic properties, N-(thiophen-2-yl(thiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is being explored for use in electrochromic devices . These devices change color when an electric voltage is applied, making them useful for applications in smart windows and displays.

Data Summary: Electrochromic Properties

| Property | Value |

|---|---|

| Band Gap Energy | 2.4 eV |

| Color Change | From yellow to blue |

| Response Time | < 1 second |

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its ability to undergo various substitution reactions allows chemists to modify its structure easily, leading to the development of new pharmaceuticals and agrochemicals.

Case Study: Synthesis of Derivatives

Recent research has focused on synthesizing derivatives of this compound through nucleophilic substitution reactions, yielding products with enhanced biological activity.

特性

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO2S3/c18-17(19,20)14-5-3-12(4-6-14)11-26(22,23)21-16(13-7-9-24-10-13)15-2-1-8-25-15/h1-10,16,21H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTOPBCTABMNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。